molecular formula C15H14OS2 B1508729 Bis[4-(sulfanylmethyl)phenyl]methanone CAS No. 58931-68-3

Bis[4-(sulfanylmethyl)phenyl]methanone

Cat. No. B1508729
CAS RN: 58931-68-3
M. Wt: 274.4 g/mol
InChI Key: UMIMUHXYWOYQAA-UHFFFAOYSA-N
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Description

Bis[4-(sulfanylmethyl)phenyl]methanone, also known as BSM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BSM has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Application in Organic Light Emitting Diodes (OLEDs)

Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz), a compound similar in structure to Bis[4-(sulfanylmethyl)phenyl]methanone, has been studied for its application in OLEDs. Research revealed that BPBCz can behave as a high-efficiency thermally activated delayed fluorescent (TADF) emitter, exhibiting blue emission color with high quantum efficiencies. This makes it a promising candidate for use in blue TADF devices in OLED technology (Kim, Choi, & Lee, 2016).

Synthesis and Characterization

Compounds structurally related to Bis[4-(sulfanylmethyl)phenyl]methanone have been synthesized and characterized in various studies. For example, novel synthesis methods have been developed for derivatives of methanone, including spectral characterization and theoretical calculations. These developments are essential for understanding the physical properties and potential applications of these compounds (Enbaraj et al., 2021).

Antifungal and Antibacterial Properties

Research has shown that derivatives of bis(phenyl)methanone possess significant antifungal and antibacterial properties. These properties have been evaluated through various bioassays, indicating potential applications in medical and pharmaceutical fields (Jalbout et al., 2006).

Application in Memory Devices

A novel compound, bis(phenyl)methanone, was synthesized and utilized to produce hyperbranched polyamic acids, which were then used to create ferrocene-terminated hyperbranched polyimide (HBPI-Fc). This material demonstrated superior solubility, excellent thermal stability, and significant potential in memory devices due to its bistable electrical conductivity switching characteristics (Tan et al., 2017).

Antioxidant Properties

Bis(phenyl)methanone derivatives have also been studied for their antioxidant properties. For instance, the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, were investigated, demonstrating significant effectiveness in various in vitro assays (Balaydın et al., 2010).

Crystal Structure Analysis

Studies on crystal structures of bis(phenyl)methanone derivatives have been conducted to better understand their molecular arrangements and intermolecular interactions. These analyses are critical for the development of materials with specific properties (Wang et al., 2017).

Impact of Impurity on Phase Behavior

Research has demonstrated that impurities can drastically affect the thermal behavior of bis(phenyl)methanone compounds, highlighting the importance of purity in the development of materials with consistent and predictable properties (Saito, Huzisawa, & Ikemoto, 1998).

properties

IUPAC Name

bis[4-(sulfanylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMUHXYWOYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726889
Record name Bis[4-(sulfanylmethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(sulfanylmethyl)phenyl]methanone

CAS RN

58931-68-3
Record name Bis[4-(sulfanylmethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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